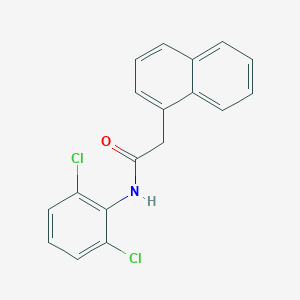![molecular formula C23H30FNO B458853 N-(2-fluorobenzyl)-N-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amine CAS No. 497248-49-4](/img/structure/B458853.png)
N-(2-fluorobenzyl)-N-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorobenzyl)-N-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amine is an organic compound that features a complex structure with both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-N-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amine typically involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. One common route involves the alkylation of a 2-fluorophenylmethylamine derivative with a suitable oxane precursor under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-fluorobenzyl)-N-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
N-(2-fluorobenzyl)-N-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(2-fluorobenzyl)-N-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenethylamine: Similar in structure but with a methoxy group instead of a fluorophenyl group.
4,4’-Difluorobenzophenone: Contains a difluorobenzophenone core, differing in the substitution pattern and functional groups.
Uniqueness
N-(2-fluorobenzyl)-N-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Numéro CAS |
497248-49-4 |
|---|---|
Formule moléculaire |
C23H30FNO |
Poids moléculaire |
355.5g/mol |
Nom IUPAC |
N-[(2-fluorophenyl)methyl]-2-(4-phenyl-2-propan-2-yloxan-4-yl)ethanamine |
InChI |
InChI=1S/C23H30FNO/c1-18(2)22-16-23(13-15-26-22,20-9-4-3-5-10-20)12-14-25-17-19-8-6-7-11-21(19)24/h3-11,18,22,25H,12-17H2,1-2H3 |
Clé InChI |
MSNDYHDGMIZQPJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC(CCO1)(CCNCC2=CC=CC=C2F)C3=CC=CC=C3 |
SMILES canonique |
CC(C)C1CC(CCO1)(CCNCC2=CC=CC=C2F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-phenyl-12-propan-2-yl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B458772.png)
![5-(2-methylprop-2-enylsulfanyl)-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B458773.png)
![5-methylsulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B458774.png)
![N-(3-chloropropyl)-N-[cyano(phenyl)methyl]benzamide](/img/structure/B458775.png)
![N'-[(2-methylphenoxy)acetyl]-4-propoxybenzenesulfonohydrazide](/img/structure/B458776.png)
![5-benzylsulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B458779.png)


![4-Cyclohexyl-5-ethylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B458784.png)
![1-[Hydroxy(oxido)amino]-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B458785.png)
![N-(4-methylphenyl)-2-[[4-(2-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide](/img/structure/B458790.png)
![4-(4-methoxyphenyl)-5-methylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B458791.png)

![5-[(3,4-dichlorophenyl)methylsulfanyl]-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B458793.png)
